3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
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Overview
Description
3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group with a sulfonyl chloride under basic conditions.
Substitution Reactions: The methyl and propoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-3-propoxybenzenesulfonamide
- 3-ethyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
- 3-methyl-N-((1-ethylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
Uniqueness
3-methyl-N-((1-methylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group at the 4-position and the methyl group at the 3-position of the benzene ring distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-4-11-22-17-6-5-16(12-14(17)2)23(20,21)18-13-15-7-9-19(3)10-8-15/h5-6,12,15,18H,4,7-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVDXWBHXCPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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